molecular formula C24H19N3O3S B12435743 (z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid

(z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid

Cat. No.: B12435743
M. Wt: 429.5 g/mol
InChI Key: XEZIFGWTSLOMMT-UHFFFAOYSA-N
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a trityloxy-imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a suitable acylating agent to form the intermediate, which is then reacted with trityl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the imino group would yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of thiazole derivatives on biological systems. It may serve as a model compound for investigating the interactions of thiazole-containing molecules with biological targets.

Medicine

In medicinal chemistry, (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is explored for its potential therapeutic properties. Thiazole derivatives are known for their antimicrobial and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trityloxy-imino group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure but with a methoxy group instead of a trityloxy group.

    (Z)-2-(2-Aminothiazol-4-yl)-2-(ethoxyimino)acetic acid: Similar structure but with an ethoxy group instead of a trityloxy group.

    (Z)-2-(2-Aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid: Similar structure but with a benzyloxy group instead of a trityloxy group.

Uniqueness

The uniqueness of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid lies in its trityloxy-imino group, which can significantly influence its chemical reactivity and biological activity. This group may provide enhanced stability and binding properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZIFGWTSLOMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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